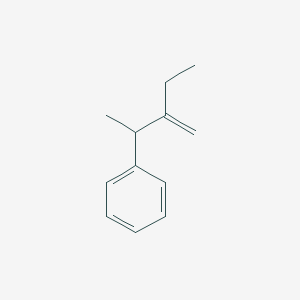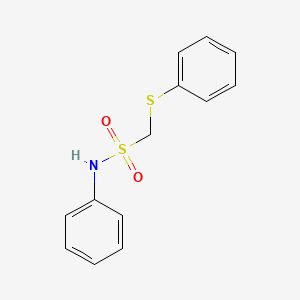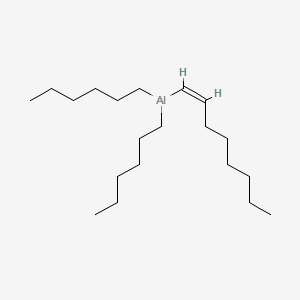
(Z)-Dihexyloct-1-enylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of a double bond in the (Z)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of dihexyloct-1-ene with an aluminium reagent under controlled conditions. One common method is the hydroalumination of dihexyloct-1-ene using triethylaluminium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalumination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The aluminium atom can be substituted with other groups, leading to the formation of different organoaluminium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Produces alcohols or aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted organoaluminium compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-Dihexyloct-1-enylaluminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminium: Another organoaluminium compound used in similar applications.
Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.
Allyltrimethylsilane: Used in the formation of carbon-carbon bonds.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to its (Z)-configuration, which can influence its reactivity and selectivity in chemical reactions. This configuration can lead to different stereochemical outcomes compared to its (E)-isomer or other organoaluminium compounds.
Eigenschaften
CAS-Nummer |
68900-80-1 |
|---|---|
Molekularformel |
C20H41Al |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
InChI-Schlüssel |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
Kanonische SMILES |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




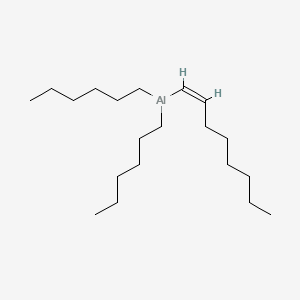
-lambda~5~-phosphane](/img/structure/B14623461.png)



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
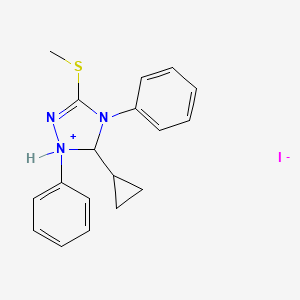
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)

